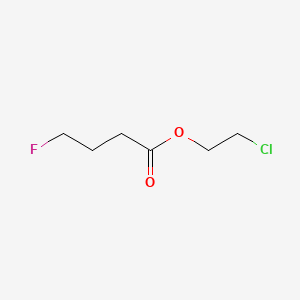
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is a complex organic compound that features a carbazole moiety substituted with bromine atoms, a fluoropropyl group, and a methoxypyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine typically involves multiple steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions.
Fluoropropylation: The brominated carbazole is then reacted with a fluoropropylating agent to introduce the fluoropropyl group.
Coupling with Methoxypyridine: The final step involves coupling the fluoropropylated carbazole with 6-methoxypyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atoms on the carbazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.
Scientific Research Applications
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, modulating their activity. The fluoropropyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The methoxypyridine group can further modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler analog without the bromine, fluoropropyl, and methoxypyridine substitutions.
3,6-Dibromo-9H-carbazole: Similar to the target compound but lacks the fluoropropyl and methoxypyridine groups.
6-Methoxypyridin-2-amine: Contains the methoxypyridine group but lacks the carbazole and fluoropropyl moieties.
Uniqueness
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is unique due to the combination of its functional groups, which confer distinct electronic, chemical, and biological properties
Properties
Molecular Formula |
C21H18Br2FN3O |
|---|---|
Molecular Weight |
507.2 g/mol |
IUPAC Name |
N-[(2S)-3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C21H18Br2FN3O/c1-28-21-4-2-3-20(26-21)25-11-15(24)12-27-18-7-5-13(22)9-16(18)17-10-14(23)6-8-19(17)27/h2-10,15H,11-12H2,1H3,(H,25,26)/t15-/m0/s1 |
InChI Key |
GAQWKARFCURWKO-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=CC(=N1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Canonical SMILES |
COC1=CC=CC(=N1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Bicyclo[2.2.1]Hept-2-En-1-Yl)-2,2,2-Trifluoroethanone](/img/structure/B12852694.png)
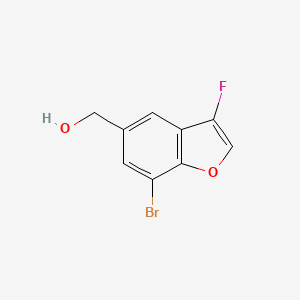
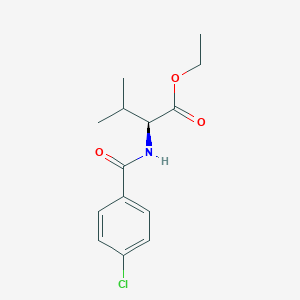
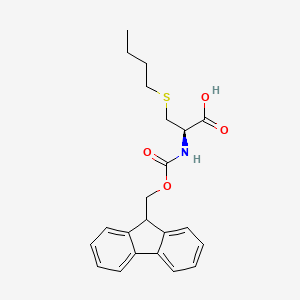
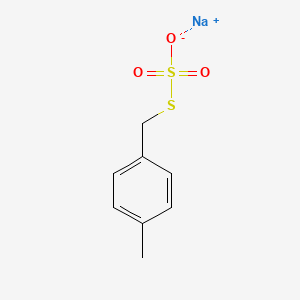
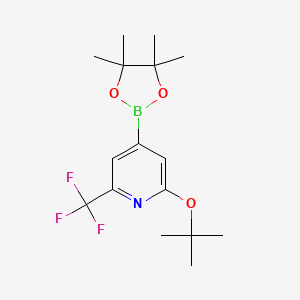
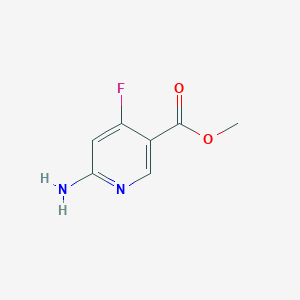
![4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole](/img/structure/B12852733.png)
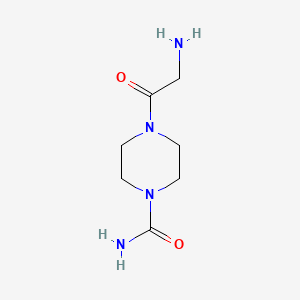

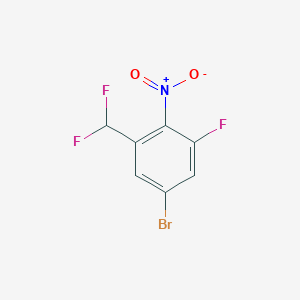
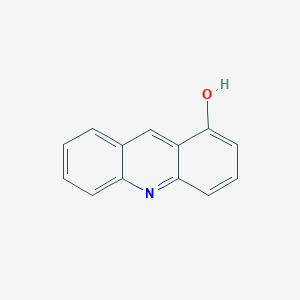
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
